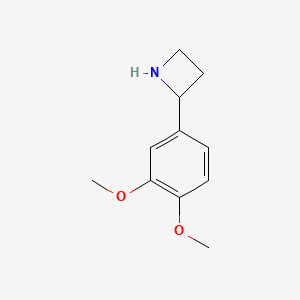

2-(3,4-Dimethoxyphenyl)azetidine

Description

Overview of Azetidine (B1206935) Chemistry and its Role in Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocycles that are considered important building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.org The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key driver of its reactivity, making it more reactive than the corresponding five-membered pyrrolidine (B122466) ring but more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.org This intermediate reactivity allows for unique chemical transformations that can be initiated under specific reaction conditions. rsc.org

The synthesis of azetidines can be challenging due to the inherent ring strain. nih.gov Traditional methods often involve intramolecular cyclization reactions, but these can be less efficient for forming four-membered rings compared to three-, five-, or six-membered rings. nih.gov However, significant progress has been made in developing new synthetic routes. rsc.orgmagtech.com.cn These include:

Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination. rsc.org

Titanium(IV)-mediated coupling of oxime ethers and Grignard reagents. rsc.org

Strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org

Reduction of readily available β-lactams (azetidin-2-ones). acs.org

[2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction between imines and alkenes. rsc.orgnih.gov

Once formed, the strained azetidine ring can undergo various ring-opening and functionalization reactions, providing access to a diverse range of more complex molecules. rsc.org

The Significance of Substituted Azetidines in Chemical Research

Substituted azetidines, which are azetidine rings bearing one or more functional groups, are of particular importance in chemical research, especially in the field of drug discovery. acs.orglifechemicals.com The azetidine scaffold itself is considered a privileged motif in medicinal chemistry, appearing in a number of bioactive natural products and synthetic drugs. rsc.org The presence of substituents on the azetidine ring allows for the fine-tuning of a molecule's properties, including its biological activity, solubility, and metabolic stability. lifechemicals.comrroij.com

The rigid, three-dimensional structure of the azetidine ring can be advantageous in drug design. researchgate.net By strategically placing substituents, chemists can create molecules with specific shapes that can interact with biological targets like enzymes and receptors with high affinity and selectivity. rroij.com For instance, substituted azetidines have been incorporated into compounds investigated for the treatment of neurological disorders such as Parkinson's disease and Tourette's syndrome. sciencedaily.com

The development of new synthetic methods to create functionalized azetidines is an active area of research. rsc.orgnih.gov Access to a wide variety of substituted azetidines allows medicinal chemists to build diverse compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents. lifechemicals.comsciencedaily.com

Structural Rationale for Investigating the 3,4-Dimethoxyphenyl Substitution Pattern

The 3,4-dimethoxyphenyl group is a common structural motif found in many biologically active compounds. nih.gov Its presence in a molecule can significantly influence its pharmacological properties. The two methoxy (B1213986) groups (-OCH3) are electron-donating, which can affect the electronic environment of the entire molecule. mdpi.com This, in turn, can modulate how the molecule interacts with biological targets. rroij.com

Furthermore, the 3,4-dimethoxyphenyl moiety can impact a compound's solubility and its ability to cross biological membranes, which are crucial aspects of its pharmacokinetic profile. chem960.com In the context of 2-(3,4-dimethoxyphenyl)azetidine, this substituent is expected to enhance the compound's potential bioactivity. chem960.com The combination of the conformationally rigid azetidine ring and the electronically distinct 3,4-dimethoxyphenyl group creates a unique chemical entity with potential for novel biological interactions. chem960.com Research into derivatives containing this substitution pattern is often driven by the goal of developing new compounds with improved therapeutic properties. mdpi.com

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound and similar heterocyclic compounds typically encompasses several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient and sustainable methods for synthesizing the target compound and its derivatives. ijrpr.comresearchgate.net This often involves exploring new catalysts, reaction conditions, and starting materials to improve yields and reduce environmental impact. researchgate.net

Structural Characterization: A thorough characterization of the synthesized compounds is essential. This involves the use of various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography to confirm the molecular structure. mdpi.com

Investigation of Chemical Reactivity: Researchers aim to understand the chemical reactivity of the novel compound. For this compound, this would involve exploring reactions that functionalize the azetidine ring or modify the dimethoxyphenyl group to create a library of related compounds. rsc.org

Evaluation of Biological Activity: A significant objective is to screen the synthesized compounds for potential biological activity. ijrpr.comanjs.edu.iq This can include testing for antimicrobial, anticancer, anti-inflammatory, or other therapeutic properties through in vitro and in vivo assays. ijrpr.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can establish structure-activity relationships. rroij.com This involves identifying which structural features are crucial for the observed biological activity, guiding the design of more potent and selective compounds. rroij.com

The overarching goal of such research is to expand the toolbox of synthetic organic chemistry and to identify new lead compounds that could be further developed into novel therapeutic agents. ijrpr.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

777887-06-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-9/h3-4,7,9,12H,5-6H2,1-2H3 |

InChI Key |

ZUXWVJSNOFPURM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CCN2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCN2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Azetidine and Its Analogues

Retrosynthetic Analysis of the 2-(3,4-Dimethoxyphenyl)azetidine Scaffold

A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to plausible synthetic precursors. The most direct approaches involve the formation of one of the four bonds in the azetidine (B1206935) ring in the final step.

C2-N1 Disconnection: This disconnection points towards an intramolecular cyclization of a γ-amino halide or a related derivative. The precursor would be a 1-(3,4-dimethoxyphenyl)-3-aminopropanol or a corresponding halide.

C2-C3 Disconnection: This approach suggests a [2+2] cycloaddition reaction between an imine derived from 3,4-dimethoxybenzaldehyde (B141060) and an appropriate two-carbon component.

N1-C4 Disconnection: Similar to the C2-N1 disconnection, this pathway also relies on an intramolecular cyclization, but with the nitrogen atom attacking a different carbon.

C3-C4 Disconnection: This less common disconnection might involve more complex rearrangements or multi-step sequences.

Based on this analysis, the primary strategies for constructing the this compound scaffold involve intramolecular cyclizations and cycloaddition reactions.

Classical and Established Approaches to Azetidine Ring Formation

Intramolecular Cyclization Reactions for Azetidine Synthesis

Intramolecular cyclization is a cornerstone for the synthesis of azetidines. This strategy typically involves the formation of a C-N bond from a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon at the γ-position.

One of the most common methods is the base-induced cyclization of γ-haloamines. For instance, the treatment of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine with a strong base like lithium hexamethyldisilazide (LiHMDS) leads to the formation of 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org The electron-withdrawing nature of the trifluoromethyl group in this case necessitates a strong base to facilitate the cyclization. rsc.org Similarly, the synthesis of 1-arenesulfonylazetidines can be achieved from the corresponding 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which proceeds through an intramolecular nucleophilic substitution. organic-chemistry.org

Another established route involves the cyclization of 3-amino-1-propanol derivatives. Efficient synthetic routes to azetidine itself have been developed starting from 3-amino-1-propanol. researchgate.netresearchgate.net These methods often involve the protection of the amino group, activation of the hydroxyl group (e.g., as a tosylate), and subsequent base-mediated cyclization. researchgate.netresearchgate.net A general and scalable two-step method for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been described, starting from substituted oxiranes and N-alkyl benzylamines. acs.orgresearchgate.net The key step is the kinetically controlled intramolecular cyclization using a strong base, which favors the formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This method is tolerant of various functional groups. nih.govfrontiersin.org

| Precursor Type | Reagents and Conditions | Product | Reference(s) |

| γ-Haloamines | Strong base (e.g., LiHMDS) | Azetidines | rsc.org |

| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, microwave, alumina | 1-Arenesulfonylazetidines | organic-chemistry.org |

| 3-Amino-1-propanols | Protection, activation (e.g., TsCl), base | Azetidines | researchgate.netresearchgate.net |

| Substituted oxiranes and N-alkyl benzylamines | Strong base (e.g., LiDA-KOR) | trans-3-(Hydroxymethyl)-2-arylazetidines | acs.orgresearchgate.net |

| cis-3,4-Epoxy amines | La(OTf)₃ (catalytic) | Azetidines | nih.govfrontiersin.org |

Cycloaddition Reactions in the Construction of Azetidine Derivatives

Cycloaddition reactions, particularly [2+2] cycloadditions, provide a powerful and direct method for the construction of the azetidine ring.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a widely used method for preparing azetidin-2-ones (β-lactams). mdpi.com The reaction mechanism is generally considered a two-step process. mdpi.com This method has been employed to synthesize a variety of substituted β-lactams, including those with cis- and trans-stereochemistry, which can be controlled by the reaction conditions and the nature of the substituents. mdpi.com

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, offers a direct route to azetidines. nih.govrsc.org While historically challenging, recent advances have made this reaction more accessible. nih.govrsc.org For example, a visible-light-mediated intermolecular aza Paternò-Büchi reaction has been developed using 2-isoxazoline-3-carboxylates as oxime precursors and an iridium photocatalyst. nih.govspringernature.com This method is characterized by its operational simplicity and broad substrate scope. nih.gov More recently, the matching of frontier molecular orbital energies of acyclic oximes and alkenes has enabled visible-light-mediated aza Paternò-Büchi reactions through triplet energy transfer catalysis. nih.gov

Other cycloaddition strategies include the reaction of 2-aminomalonates with chalcones, which proceeds via a Michael addition followed by an oxidative cyclization to afford highly functionalized azetidines. nih.gov

| Reaction Type | Reactants | Key Features | Reference(s) |

| Staudinger Synthesis | Ketene + Imine | Forms azetidin-2-ones (β-lactams) | mdpi.com |

| Aza Paternò-Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition, can be mediated by visible light and photocatalysts | nih.govrsc.orgspringernature.comnih.gov |

| Michael Addition/Cyclization | 2-Aminomalonate + Chalcone | Stereoselective formation of highly functionalized azetidines | nih.gov |

Reduction Strategies from Azetidin-2-ones (β-Lactams)

The reduction of the amide functionality in azetidin-2-ones (β-lactams) provides a straightforward route to the corresponding azetidines. This approach is particularly useful as a vast number of synthetic methods exist for the preparation of β-lactams with diverse substitution patterns.

The selective reduction of β-lactams can be achieved using various reducing agents. Monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are effective for the reduction of β-lactams to azetidines without epimerization. nih.gov This method has been successfully applied to the synthesis of enantiopure 2-arylazetidines from the corresponding 4-aryl-β-lactams. nih.gov Hydroalanes have also been reported as specific reducing agents for this transformation. acs.org The reduction of bis-β-lactams with monochloroalane has been shown to yield bis-azetidines. nih.gov

The choice of reducing agent is crucial to avoid over-reduction or ring-opening of the strained azetidine ring. The conditions for these reductions are generally mild, preserving the stereochemistry at the chiral centers of the β-lactam precursor.

| β-Lactam Precursor | Reducing Agent | Product | Reference(s) |

| Enantiopure 4-aryl-β-lactam | Monochloroalane (AlH₂Cl) | Enantiopure 2-arylazetidine | nih.gov |

| General β-lactams | Dichloroalane (AlHCl₂) | Azetidines | nih.gov |

| General β-lactams | Hydroalanes | Azetidines | acs.org |

| Bis-β-lactam | Monochloroalane (AlH₂Cl) | Bis-azetidine | nih.gov |

Modern Catalytic Strategies for the Stereoselective Synthesis of this compound

Modern synthetic methods increasingly rely on catalysis to achieve high levels of stereoselectivity and efficiency. The synthesis of 2-arylazetidines, including this compound, has benefited significantly from these advancements.

Transition Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering novel reaction pathways and enabling the construction of complex molecular architectures. mdpi.comresearchgate.netmdpi.comuni-muenchen.de

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of 2-arylazetidines. One such method involves the coupling of 3-iodoazetidines with aryl boronic acids. acs.org The use of a specific phosphine (B1218219) ligand, [1,1′-biphenyl]-2-yldicyclohexylphosphane, favors the formation of the 2-arylazetidine product through a migration/coupling process. acs.org The reaction can proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. acs.org

Copper catalysis has been employed in the photoinduced anti-Baldwin radical cyclization of ynamides to afford azetidines. nih.gov This method utilizes a heteroleptic copper complex under visible light irradiation and proceeds via a 4-exo-dig radical cyclization with high regioselectivity. nih.gov Another copper-catalyzed approach involves a [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, functionalizing two α-amino C(sp³)–H bonds to form highly functionalized azetidines. nih.gov

Furthermore, visible-light-mediated energy transfer catalysis with iridium complexes has been used for the synthesis of vinyl azetidines from allenamides. acs.orgacs.orgchemrxiv.org This method allows for the synthesis of densely functionalized azetidines at room temperature. acs.orgacs.orgchemrxiv.org

| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |

| Palladium/[1,1′-biphenyl]-2-yldicyclohexylphosphane | Cross-coupling | 3-Iodoazetidines and Aryl boronic acids | Migration/coupling to form 2-arylazetidines | acs.org |

| Copper/Visible Light | Radical Cyclization | Ynamides | Anti-Baldwin 4-exo-dig cyclization | nih.gov |

| Copper/Visible Light | Radical Cascade Cyclization | Tertiary alkylamines and Alkynes | [3+1] cyclization to form functionalized azetidines | nih.gov |

| Iridium/Visible Light | Energy Transfer Catalysis | Allenamides | Synthesis of vinyl azetidines | acs.orgacs.orgchemrxiv.org |

Organocatalytic and Photochemical Approaches to Azetidine Formation

Modern synthetic strategies for constructing the azetidine ring have increasingly moved towards more sustainable and efficient methods. Organocatalysis and photochemistry have emerged as powerful tools in this endeavor, offering mild reaction conditions and unique reactivity patterns.

Organocatalytic methods provide an attractive alternative to traditional metal-catalyzed reactions. For instance, the use of chiral secondary amines as catalysts can facilitate the enantioselective formation of functionalized dihydropyridazines, which can serve as precursors to azetidine derivatives. nih.gov This approach involves a cascade reaction, typically an aza-Michael addition followed by an intramolecular aldol (B89426) reaction, to construct the heterocyclic core with high stereocontrol. nih.gov The development of bifunctional organocatalysts, such as those derived from L-proline, has enabled complex transformations like the [4+2] cycloaddition of azlactones with 2-benzothiazolimines, yielding polycyclic structures containing the azetidine motif with excellent diastereoselectivity and enantioselectivity. rsc.org

Photochemical reactions, particularly the aza Paternò-Büchi reaction, represent a direct and efficient method for the synthesis of azetidines via a [2+2] photocycloaddition between an imine and an alkene. nih.gov This approach is notable for its ability to rapidly generate the strained four-membered ring system. nih.gov Visible-light-mediated aza Paternò-Büchi reactions have been successfully employed in the scalable synthesis of various azetidines with diverse regio- and stereochemistry. nih.gov Another photochemical strategy involves the Norrish-Yang cyclization of α-aminoacetophenones to form azetidinols. beilstein-journals.org This process utilizes light to induce a 1,5-hydrogen abstraction followed by ring closure, providing access to highly substituted azetidines. beilstein-journals.org The combination of photochemical ring closure with subsequent strain-release functionalization presents a powerful "build and release" strategy for creating complex molecular architectures from simple precursors. beilstein-journals.org

| Method | Description | Key Features | Reference |

| Organocatalysis | Use of small organic molecules to catalyze reactions. | Metal-free, often mild conditions, high enantioselectivity. | nih.govrsc.org |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Direct formation of the azetidine ring, high efficiency. | nih.govnih.gov |

| Norrish-Yang Cyclization | Photochemical cyclization of α-aminoacetophenones. | Forms highly substituted azetidinols, "build and release" strategy. | beilstein-journals.org |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. While specific chemoenzymatic routes to this compound are not extensively detailed in the provided results, the principles can be applied. For example, enzymes like imine reductases or monoamine oxidases can be used for the asymmetric synthesis of chiral amines, which are key precursors for azetidine synthesis. nih.gov These biocatalytically generated chiral amines can then be subjected to chemical transformations to construct the azetidine ring, ensuring high enantiopurity in the final product. This approach leverages the high enantioselectivity of enzymes for the initial stereocenter-defining step, followed by robust chemical methods for the subsequent cyclization.

Diastereoselective and Enantioselective Synthesis of this compound

Achieving control over the stereochemistry of the azetidine ring is crucial for its application in medicinal chemistry and materials science. Diastereoselective and enantioselective syntheses are therefore of paramount importance.

The Staudinger [2+2] cycloaddition is a classic method for β-lactam (azetidin-2-one) synthesis that can be rendered highly diastereoselective. For instance, the reaction between acetoxyketene and epoxyimines can produce cis-3-acetoxy-4-substituted-azetidin-2-ones with high diastereoselectivity. nih.gov These β-lactams can then be further functionalized. While not directly forming a 2-arylazetidine, this demonstrates a powerful method for controlling relative stereochemistry in the azetidine core.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a well-established strategy for asymmetric synthesis. For the synthesis of chiral azetidines, a chiral auxiliary can be attached to a precursor molecule to control the formation of stereocenters during the ring-forming step. For example, (S)-1-phenylethylamine has been utilized as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The auxiliary guides the stereoselective formation of the azetidine ring, and its subsequent removal yields the desired enantiomerically enriched product. rsc.org Similarly, Ellman's chiral auxiliary has been employed in the diastereoselective reduction of a precursor, enabling the synthesis of both enantiomers of aza-CGP37157, a complex molecule containing an azetidine-like ring system. nih.gov

| Chiral Auxiliary | Application | Outcome | Reference |

| (S)-1-Phenylethylamine | Synthesis of azetidine-2,4-dicarboxylic acids | Enantiomerically pure products | rsc.org |

| Ellman's Auxiliary | Diastereoselective reduction for aza-CGP37157 synthesis | Access to both enantiomers | nih.gov |

Asymmetric Catalysis in Azetidine Construction

Asymmetric catalysis, using either metal complexes or organocatalysts, offers a more atom-economical approach to enantioselective synthesis than chiral auxiliaries. The development of chiral catalysts for the synthesis of azetidines is an active area of research.

Asymmetric organocatalysis has been successfully applied to the synthesis of various heterocyclic compounds. For example, chiral secondary amines can catalyze cascade reactions to produce functionalized heterocycles with high enantioselectivity. nih.gov The principles of asymmetric organocatalysis, as recognized by the 2021 Nobel Prize in Chemistry, involve the use of small chiral organic molecules to create a chiral environment for the reaction, leading to the preferential formation of one enantiomer. youtube.comyoutube.com This can be applied to reactions forming azetidine precursors.

In the context of metal-based asymmetric catalysis, silver-catalyzed cycloadditions of azomethine ylides with alkylidene azlactones have been shown to produce highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. nih.gov Similar strategies could potentially be adapted for the asymmetric synthesis of azetidines.

Functional Group Tolerance and Regioselectivity in the Synthesis of this compound Precursors

The synthesis of complex molecules like this compound requires synthetic methods that are tolerant of various functional groups and exhibit high regioselectivity. The 3,4-dimethoxyphenyl group itself presents a specific challenge and opportunity for regioselective reactions.

The aza Paternò-Büchi reaction, for example, can exhibit regioselectivity depending on the electronic properties of the alkene and imine components. nih.gov Careful selection of substrates and reaction conditions is necessary to control the orientation of the cycloaddition.

In the synthesis of precursors, functional group compatibility is crucial. For instance, in the multi-step synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid, protecting groups are employed to mask reactive functionalities while other parts of the molecule are being modified. clockss.org The choice of protecting groups and the sequence of reactions are critical to avoid unwanted side reactions and ensure high yields of the desired intermediates. The development of synthetic routes that minimize the need for protection and deprotection steps is a key goal for efficiency.

Radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) is a recently developed method that demonstrates good functional group tolerance, allowing for the synthesis of a variety of densely functionalized azetidines. chemrxiv.org This method's mild, visible-light-driven conditions contribute to its broad applicability. chemrxiv.org

Chemical Transformations and Derivatization of 2 3,4 Dimethoxyphenyl Azetidine

Reactions at the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization, readily undergoing reactions typical of secondary amines. These modifications are fundamental for altering the molecule's steric and electronic properties.

The nucleophilic nitrogen of the azetidine can be readily alkylated or acylated to introduce a diverse array of substituents.

N-Alkylation: This process typically involves the reaction of the azetidine with an alkyl halide or a similar electrophile. The reaction proceeds via a standard nucleophilic substitution mechanism. For instance, N-benzylation can be achieved using benzyl (B1604629) halides.

N-Acylation: Acylation of the azetidine nitrogen is a common strategy, often employed to install an amide functionality or a protecting group. For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst like boron trifluoride etherate can yield the corresponding N-acetylated product. google.com A widely used protecting group strategy involves the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form an N-Boc derivative, which is stable under many reaction conditions but can be readily removed when desired. mdpi.com

| Reagent | Reaction Type | Product |

| Alkyl Halide (e.g., Benzyl Bromide) | N-Alkylation | N-Alkyl-2-(3,4-dimethoxyphenyl)azetidine |

| Acetic Anhydride | N-Acylation | N-Acetyl-2-(3,4-dimethoxyphenyl)azetidine |

| Di-tert-butyl dicarbonate ((Boc)₂O) | N-Acylation (Protection) | N-Boc-2-(3,4-dimethoxyphenyl)azetidine |

The strained four-membered ring of azetidine is susceptible to ring-opening reactions under certain conditions, particularly when the nitrogen atom is activated. researchgate.netmagtech.com.cn These reactions are often catalyzed by Lewis acids or proceed through the formation of a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn For 2-aryl substituted azetidines, nucleophilic attack often occurs at the benzylic carbon (C2), leading to cleavage of the C2-N bond. This is due to the stabilization of the developing positive charge at the benzylic position. magtech.com.cn

A variety of nucleophiles, including sulfur and oxygen nucleophiles, have been utilized in azetidine ring-opening reactions. beilstein-journals.orgnih.gov For example, the reaction with thiols or alcohols in the presence of an acid catalyst can lead to the formation of γ-amino thioethers or ethers, respectively. The inherent strain of the four-membered ring provides the thermodynamic driving force for these transformations. beilstein-journals.org

| Reagent/Condition | Type of Ring Opening | Potential Product |

| Thiol (R-SH) / Acid Catalyst | Nucleophilic Ring Opening | γ-Amino thioether |

| Alcohol (R-OH) / Acid Catalyst | Nucleophilic Ring Opening | γ-Amino ether |

| Electron-deficient ketones / Boronic acids | Intramolecular Ring Opening | Dioxolanes beilstein-journals.org |

Functionalization of the Dimethoxyphenyl Moiety

The electron-rich 3,4-dimethoxyphenyl group is amenable to further functionalization, primarily through electrophilic aromatic substitution and modern cross-coupling reactions.

The two methoxy (B1213986) groups on the aromatic ring are strong activating groups and are ortho, para-directing. leah4sci.com This directing effect makes the positions ortho and para to the methoxy groups, and particularly the position between them (C5), susceptible to electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the 5-position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom, again, likely at the 5-position.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, would introduce an acyl or alkyl group onto the aromatic ring.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(5-Nitro-3,4-dimethoxyphenyl)azetidine |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-3,4-dimethoxyphenyl)azetidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(5-Acyl-3,4-dimethoxyphenyl)azetidine |

Modern transition-metal-catalyzed cross-coupling reactions provide a powerful toolkit for the further elaboration of the dimethoxyphenyl moiety. youtube.com These reactions typically require prior functionalization of the aromatic ring, for example, through halogenation as described above, to introduce a suitable handle for coupling.

Suzuki Coupling: A bromo- or iodo-substituted dimethoxyphenylazetidine derivative could be coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to couple an aryl halide derivative with an amine to introduce a new nitrogen-based substituent.

Sonogashira Coupling: The coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper, would install an alkyne substituent. youtube.com

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki | Aryl Halide, Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted derivative |

| Buchwald-Hartwig | Aryl Halide, Amine | Pd catalyst, Ligand, Base | N-Aryl derivative |

| Sonogashira | Aryl Halide, Terminal Alkyne | Pd catalyst, Cu catalyst, Base | Alkynyl-substituted derivative |

Reactions at the Azetidine Ring Carbons

While the nitrogen atom is the most common site for derivatization, reactions at the carbon atoms of the azetidine ring are also possible and provide access to a wider range of structural diversity.

Functionalization at the C3 and C4 positions of the azetidine ring can be achieved through various synthetic strategies. For example, the synthesis of 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has been reported, demonstrating that the azetidine ring can be constructed with substituents at these positions. nih.gov Furthermore, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates allows for the introduction of substituents at the C3 position. mdpi.com

Iron-catalyzed cross-coupling reactions have been developed for the coupling of 3-iodoazetidines with Grignard reagents, enabling the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position. rsc.orgrsc.org This demonstrates that the carbons of the azetidine ring can be functionalized through modern cross-coupling methodologies.

| Reaction | Position of Functionalization | Reagents | Product |

| Aza-Michael Addition | C3 | Methyl 2-(azetidin-3-ylidene)acetate, NH-heterocycle | 3-substituted 3-(acetoxymethyl)azetidines mdpi.com |

| Iron-Catalyzed Cross-Coupling | C3 | 3-Iodoazetidine derivative, Grignard reagent, Iron catalyst | 3-Aryl/Alkyl/Vinyl-substituted azetidine rsc.orgrsc.org |

Carbon-Carbon Bond Forming Reactions

Direct carbon-carbon bond formation on the azetidine ring, particularly at the C3 or C4 positions, can be challenging. However, functionalization is readily achieved through reactions involving the nitrogen atom, which can subsequently lead to C-C bond formation via rearrangement pathways. The quaternization of the azetidine nitrogen to form an ammonium salt is a common first step. Treatment of this salt with a strong base generates a highly reactive ammonium ylide intermediate, which can undergo several competing rearrangements.

A key reaction pathway is the Sommelet-Hauser rearrangement , a wikipedia.orgnorthumbria.ac.uk-sigmatropic shift that occurs with certain benzyl quaternary ammonium salts. wikipedia.org For this to occur with the 2-(3,4-dimethoxyphenyl)azetidine core, the nitrogen must first be functionalized with a benzyl group and then quaternized, for example with methyl iodide. Deprotonation of the N-methyl group by a strong base like sodium amide generates an ylide. This ylide undergoes a wikipedia.orgnorthumbria.ac.uk-rearrangement, resulting in the formation of a new carbon-carbon bond at the ortho position of the N-benzyl group. wikipedia.org

A competing reaction is the Stevens rearrangement , a wikipedia.orgresearchgate.net-rearrangement that also proceeds from an ammonium ylide. wikipedia.org This reaction typically involves the cleavage of a C-N bond and the formation of a new C-C bond with retention of configuration. wikipedia.orgchemrxiv.org While the Stevens rearrangement of azetidinium ylides often results in ring expansion (see section 3.3.2), the fundamental transformation is a C-C bond-forming event. The competition between the Sommelet-Hauser and Stevens pathways is influenced by factors such as the substituents and reaction conditions. nih.gov

The following table summarizes these ylide-mediated C-C bond forming reactions, based on established principles for analogous quaternary ammonium salts.

| Reaction | Starting Material (Hypothetical) | Reagents & Conditions | Intermediate | Product | Reference Analogy |

|---|---|---|---|---|---|

| Sommelet-Hauser Rearrangement | N-Benzyl-N-methyl-2-(3,4-dimethoxyphenyl)azetidinium iodide | 1. NaNH2, liq. NH3 2. H2O workup | Ammonium Ylide | N-Methyl-N-(2-methylbenzyl)-2-(3,4-dimethoxyphenyl)azetidine | wikipedia.org |

| Stevens Rearrangement | N-Allyl-N-methyl-2-(3,4-dimethoxyphenyl)azetidinium iodide | 1. KHMDS, THF 2. H2O workup | Ammonium Ylide | N-Methyl-2-(3,4-dimethoxyphenyl)-2-(but-3-en-2-yl)azetidine | wikipedia.orgchemrxiv.org |

Ring-Expansion and Ring-Contraction Reactions of the Azetidine Scaffold

The significant ring strain of the azetidine core makes it susceptible to ring-expansion reactions, which provide a synthetic route to larger, more stable nitrogen-containing heterocycles like pyrrolidines and azepanes. Ring contraction, conversely, is an energetically unfavorable process and is not a common transformation for this scaffold.

Ring-Expansion Reactions

Several methodologies exist for the expansion of the azetidine ring, most of which proceed through an activated azetidinium intermediate.

Stevens wikipedia.orgresearchgate.net-Rearrangement : As introduced previously, the formation of an azetidinium ylide can lead to a wikipedia.orgresearchgate.net-rearrangement. In this context, the migration of one of the ring carbons (C2 or C4) to the exocyclic carbon of the ylide results in a one-carbon ring expansion to a five-membered pyrrolidine (B122466) ring. researchgate.netmagtech.com.cn For 2-arylazetidines, the migration of the benzylic C2 carbon is typically favored, leading to the formation of a 2-arylpyrrolidine derivative. researchgate.net

Meisenheimer wikipedia.orgresearchgate.net-Rearrangement : This reaction provides a pathway to isoxazolidines. The azetidine is first oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide can then undergo a thermally or photochemically induced wikipedia.orgresearchgate.net-rearrangement to yield a 1,2-oxazetidine, which readily expands to the more stable five-membered isoxazolidine (B1194047) ring system. Research has shown this rearrangement to be regioselective when the azetidine bears an ester or nitrile group at the C2-position. researchgate.net

Intramolecular Cyclization and Nucleophilic Opening : A powerful and controlled method for ring expansion involves attaching a functionalized side chain to the azetidine nitrogen or at the C2 position. For instance, an azetidine bearing a 3-hydroxypropyl side chain at C2 can be activated (e.g., by converting the alcohol to a tosylate). Subsequent intramolecular N-alkylation forms a strained bicyclic azetidinium salt (a 1-azoniabicyclo[3.2.0]heptane intermediate). This intermediate can then be opened by various nucleophiles. Depending on the substitution pattern and the nucleophile used, the cleavage can occur at different bonds to yield either five-membered pyrrolidines or seven-membered azepanes. researchgate.netacs.orgnih.gov

The table below outlines representative ring-expansion strategies as they would apply to the this compound system.

| Reaction Type | Substrate (Hypothetical) | Reagents & Conditions | Key Intermediate | Expanded Product | Reference Analogy |

|---|---|---|---|---|---|

| Stevens wikipedia.orgresearchgate.net-Rearrangement | N-Methyl-2-(3,4-dimethoxyphenyl)azetidinium ylide | KHMDS, THF | Ammonium Ylide | 1-Methyl-2-(3,4-dimethoxyphenyl)pyrrolidine | researchgate.netmagtech.com.cn |

| Meisenheimer wikipedia.orgresearchgate.net-Rearrangement | N-Methyl-2-(3,4-dimethoxyphenyl)azetidine | 1. mCPBA 2. Heat (Δ) | Azetidine N-oxide | 2-Methyl-3-(3,4-dimethoxyphenyl)isoxazolidine | researchgate.net |

| Intramolecular Alkylation / Opening | 2-(3,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)azetidine | 1. TsCl, Py 2. Heat (Δ) 3. NaCN | 1-Azoniabicyclo[3.2.0]heptane | Substituted Pyrrolidine/Azepane | researchgate.netacs.orgnih.gov |

Ring-Contraction Reactions

The ring contraction of an azetidine to a three-membered aziridine (B145994) ring is a synthetically challenging and rarely observed transformation. The primary obstacle is the significant increase in ring strain associated with forming the aziridine ring from the already strained azetidine. Consequently, there are no well-established, general methods for the ring contraction of simple 2-arylazetidines like this compound.

While direct contraction is unfavorable, related transformations in other heterocyclic systems provide context. For example, a Favorskii-type rearrangement is a known method for ring contraction. In a relevant synthetic approach, α-bromo N-sulfonylpyrrolidinones (five-membered rings) have been shown to undergo a one-pot nucleophilic addition-ring contraction to yield α-carbonylated N-sulfonylazetidines (four-membered rings). nih.gov This highlights that such contractions are possible when a suitable leaving group and an appropriate electronic setup provide a strong thermodynamic driving force, a condition not typically met in the this compound system itself.

Theoretical and Computational Investigations of 2 3,4 Dimethoxyphenyl Azetidine

Quantum Chemical Studies on Molecular Geometry and Conformation

Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and conformational preferences of molecules. For 2-(3,4-Dimethoxyphenyl)azetidine, these studies provide insights into bond lengths, bond angles, and dihedral angles, which collectively define its molecular geometry. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. nih.govfinechem-mirea.ru The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining reliable geometric parameters. bhu.ac.in

Analysis of Ring Strain Energy in the Azetidine (B1206935) System

The azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain influences the reactivity and stability of azetidine-containing compounds. researchgate.netrsc.orgresearchwithrutgers.com The ring strain energy of the azetidine ring is approximately 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of cyclobutane and significantly higher than that of larger ring systems like pyrrolidine (B122466). researchgate.net

Computational methods can be used to quantify the ring strain energy of the azetidine system in this compound. Isodesmic reactions, a type of hypothetical reaction where the number and type of bonds are conserved on both sides of the equation, are often employed for this purpose. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic system can be estimated. The presence of the bulky 3,4-dimethoxyphenyl substituent at the 2-position may have a subtle effect on the ring strain, which can be precisely evaluated through these computational models.

Table 1: Representative Calculated Ring Strain Energy of Azetidine

| Computational Method | Basis Set | Calculated Ring Strain Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G(d) | 26.1 |

| MP2 | cc-pVTZ | 25.5 |

| G3 | - | 25.2 |

Note: This table presents representative data for the parent azetidine ring from computational studies and serves as an illustrative example.

Conformational Analysis of the this compound Scaffold

The conformational landscape of this compound is determined by the rotational freedom around the single bond connecting the azetidine ring and the dimethoxyphenyl group, as well as the puckering of the azetidine ring itself. The azetidine ring is not perfectly planar and can exist in a puckered conformation. The position of the substituent at C2 influences the preferred puckering mode.

Computational potential energy surface (PES) scans can be performed to identify the most stable conformers. nih.gov This involves systematically rotating the dihedral angle between the phenyl ring and the azetidine ring and calculating the corresponding energy. The results of such an analysis can reveal the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. The interplay of steric hindrance between the ortho-substituent of the phenyl ring and the azetidine ring protons, as well as electronic interactions, will govern the conformational preferences.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to understanding its reactivity. nih.govorganic-chemistry.org Computational chemistry provides powerful tools to analyze the distribution of electrons and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgajchem-a.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, FMO analysis can predict its reactive behavior. The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap implies high stability and low reactivity. nih.gov The spatial distribution of the HOMO and LUMO can identify the specific atoms or regions of the molecule that are most involved in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Azetidine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: This table provides an illustrative example of FMO energies that could be obtained from a quantum chemical calculation.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. organic-chemistry.orgnih.govresearchgate.net The ESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. bhu.ac.innih.gov

In this compound, the ESP surface would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the azetidine ring, indicating their nucleophilic character. The hydrogen atoms of the azetidine ring and the aromatic ring would likely exhibit positive potential, suggesting their susceptibility to nucleophilic attack. This analysis provides a qualitative understanding of the molecule's reactivity and intermolecular interactions. nih.gov

Computational Elucidation of Reaction Mechanisms for Synthetic Pathways

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, providing detailed insights into transition states, intermediates, and reaction energy profiles. nih.govajchem-a.com For the synthesis of this compound, computational studies can be employed to elucidate the mechanisms of various synthetic routes.

For instance, the synthesis of azetidines often involves intramolecular cyclization reactions. researchgate.net DFT calculations can be used to model the reaction pathway, locating the transition state structure and calculating the activation energy barrier. This information is vital for understanding the feasibility of a proposed synthetic step and for optimizing reaction conditions. By comparing the energy profiles of different possible mechanisms, the most likely reaction pathway can be determined. For example, in a synthesis involving a nucleophilic substitution to form the azetidine ring, computational modeling can clarify whether the reaction proceeds via an SN1 or SN2 mechanism.

Despite a comprehensive search for theoretical and computational investigations focusing specifically on the chemical compound This compound , no dedicated research articles matching the precise requirements of the requested outline were identified in the available scientific literature.

The search for data pertaining to the transition state analysis for cyclization and ring-opening reactions, the influence of solvent effects on its reaction energetics and pathways, and the computational prediction of its spectroscopic parameters did not yield specific results for this particular molecule.

While general methodologies for computational chemistry, including transition state analysis, solvent effect modeling, and spectroscopic prediction for various organic molecules and other azetidine derivatives exist, detailed theoretical studies on this compound itself appear to be absent from the reviewed literature. For instance, computational studies have been conducted on related but structurally distinct compounds such as 1-(3,5-Dimethoxyphenyl)azetidin-2-ones, which possess a different substitution pattern on the phenyl ring and a carbonyl group on the azetidine ring. However, the findings from these studies cannot be directly extrapolated to this compound due to the significant structural differences.

Consequently, without specific published research data on this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for the following sections:

Prediction of Spectroscopic Parameters for Structural Research

Therefore, the generation of an article with thorough, informative, and scientifically accurate content for each specified section and subsection is not feasible at this time due to the lack of available research data.

Exploration of 2 3,4 Dimethoxyphenyl Azetidine As a Precursor or Intermediate in Complex Molecule Synthesis

Utilization in the Synthesis of Structurally Diverse Nitrogen Heterocycles

The inherent ring strain of the azetidine (B1206935) core in 2-(3,4-dimethoxyphenyl)azetidine makes it susceptible to various ring-opening and ring-expansion reactions, providing a gateway to a multitude of larger and more complex nitrogen-containing heterocyclic systems. rsc.orgrsc.org The presence of the 3,4-dimethoxyphenyl group at the 2-position can influence the regioselectivity of these transformations, directing the synthetic pathway towards specific isomeric products.

One of the primary applications of 2-aryl-azetidines, including the dimethoxyphenyl derivative, is their conversion to substituted pyrrolidines and piperidines. researchgate.netorganic-chemistry.org These transformations are often achieved through rearrangement reactions initiated by the formation of a bicyclic azetidinium ion intermediate. researchgate.net For instance, treatment of a 2-(halomethyl)azetidine derivative with a Lewis acid can induce a ring expansion to a 3-halopyrrolidine, which can then be further functionalized. While direct examples with the 3,4-dimethoxyphenyl substituent are not extensively documented in readily available literature, the general principles of these rearrangements are well-established.

Furthermore, the this compound scaffold can serve as a precursor for the synthesis of isoquinoline (B145761) and related alkaloids. nih.gov The dimethoxyphenyl moiety is a common structural feature in numerous isoquinoline alkaloids, and synthetic strategies often involve the construction of the nitrogen-containing ring system at a late stage. The use of a pre-formed azetidine ring offers a convergent approach to these complex targets.

| Precursor | Reaction Type | Product Heterocycle | Key Features |

| 2-Aryl-azetidine | Ring Expansion | Pyrrolidine (B122466) | Formation of a five-membered ring from a four-membered ring. researchgate.net |

| 2-Aryl-azetidine | Ring Expansion | Piperidine (B6355638) | Access to six-membered nitrogen heterocycles. nih.gov |

| 2-Aryl-azetidine | Annulation | Isoquinoline | Construction of fused bicyclic systems. nih.gov |

Application in the Construction of Advanced Synthetic Intermediates

Beyond the direct synthesis of heterocycles, this compound is a valuable tool for the construction of advanced synthetic intermediates, which can then be elaborated into a variety of complex molecules. The reactivity of the azetidine ring allows for the introduction of diverse functional groups, setting the stage for subsequent transformations.

The ring-opening of 2-aryl-azetidines with various nucleophiles provides access to highly functionalized acyclic amine derivatives. The regioselectivity of this ring-opening is often controlled by the nature of the substituent on the nitrogen atom and the reaction conditions. For example, reductive ring-opening can yield γ-amino alcohols, which are important building blocks in medicinal chemistry.

Moreover, the azetidine nitrogen can be functionalized to create reactive intermediates. For instance, the formation of an N-acylazetidinium ion can facilitate nucleophilic attack at the C2 position, leading to the formation of α-substituted amine derivatives. The 3,4-dimethoxyphenyl group can electronically influence the stability of such intermediates, thereby affecting the efficiency and outcome of the reaction.

| Intermediate Type | Synthetic Transformation | Resulting Functional Group | Potential Applications |

| γ-Amino Alcohols | Reductive Ring-Opening | Hydroxyl, Secondary Amine | Pharmaceutical synthesis, ligand design |

| α-Substituted Amines | Nucleophilic Ring-Opening | Various (e.g., cyano, alkyl) | Elaboration to complex natural products |

| Functionalized Acyclic Amines | Various Ring-Opening Reactions | Diverse functionalities | Building blocks for combinatorial chemistry |

Role as a Chiral Building Block in Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in modern drug discovery and development. Chiral this compound, when obtained in an enantiomerically enriched form, serves as an invaluable chiral building block for the asymmetric synthesis of complex molecules. nih.govmdpi.com

The stereocenter at the C2 position of the azetidine ring can be used to control the stereochemical outcome of subsequent reactions. For example, in ring-expansion reactions, the stereochemistry of the starting azetidine can be transferred to the newly formed stereocenters in the resulting pyrrolidine or piperidine ring. This stereochemical transfer allows for the synthesis of enantiopure heterocycles that are otherwise difficult to access.

Chiral 2-aryl-azetidines have been employed as ligands in asymmetric catalysis, although specific examples with the 3,4-dimethoxyphenyl substituent are not widely reported. The nitrogen atom of the azetidine can coordinate to a metal center, and the chiral environment created by the substituent at the C2 position can induce enantioselectivity in a variety of transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.

The enantioselective synthesis of natural products and pharmaceuticals often relies on the availability of chiral starting materials. Chiral this compound represents a potent starting material for the synthesis of a range of biologically active compounds, including alkaloids and other complex natural products that contain the 3,4-dimethoxyphenyl moiety. researchgate.net

| Application | Key Principle | Example Transformation |

| Asymmetric Synthesis | Stereochemical Transfer | Enantioselective ring expansion to chiral pyrrolidines. |

| Chiral Ligand | Asymmetric Induction | Metal-catalyzed asymmetric reduction of ketones. |

| Natural Product Synthesis | Chiral Pool Starting Material | Synthesis of enantiopure isoquinoline alkaloids. researchgate.net |

An extensive search for scientific data on the chemical compound This compound has revealed a significant lack of published research regarding its specific molecular interactions and target engagement. While studies exist for various other azetidine derivatives, including those with dimethoxyphenyl substitutions at different positions or as part of a more complex structure, no specific in vitro or in silico data appears to be available for this compound itself.

Therefore, it is not possible to provide a detailed, data-driven article on the following topics for this specific compound as requested:

In Vitro Ligand Binding Studies with Recombinant Proteins

Mechanistic Studies on Enzyme Inhibition Profiles

Receptor Affinity and Selectivity Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The scientific literature contains extensive research on the azetidine scaffold and its analogues, which have been investigated for a wide range of biological activities. For instance, various N-aryl and C-aryl substituted azetidin-2-ones have been evaluated as inhibitors of enzymes like tubulin and cyclooxygenase-2 (COX-2) mdpi.comresearchgate.netresearchgate.net. Other azetidine derivatives have been studied for their affinity for monoamine transporters and GABA transporters nih.govnih.gov. These studies often include detailed mechanistic data, such as inhibition constants (IC₅₀) and binding affinities (Kᵢ), derived from in vitro assays, as well as computational analyses like molecular docking to elucidate binding modes mdpi.comresearchgate.net.

However, these findings are specific to the molecules studied in those papers and cannot be extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity and target engagement. Without dedicated research on this compound, any discussion of its molecular interactions would be purely speculative and would not meet the required standards of scientific accuracy.

Consequently, the creation of an evidence-based article with detailed research findings and data tables for this compound is not feasible based on currently available scientific information.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of 2-(3,4-Dimethoxyphenyl)azetidine. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is essential for unequivocally confirming the molecular formula of the target compound.

For instance, in the analysis of related azetidine (B1206935) derivatives, HRMS (ESI-TOF) has been successfully used to confirm the molecular formula by comparing the calculated mass with the experimentally found mass. rsc.org This technique provides a high degree of confidence in the assigned chemical formula, which is a fundamental piece of information for any new or synthesized compound.

Table 1: Illustrative HRMS Data for an Azetidine Derivative

| Parameter | Value |

| Ionization Mode | ESI-TOF |

| Calculated m/z [M+Na]+ | 332.1621 |

| Found m/z [M+Na]+ | 332.1621 |

This table demonstrates the precision of HRMS in matching the theoretical mass with the observed mass, thereby confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecule's structure.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their spatial relationships through chemical shifts (δ) and spin-spin coupling constants (J). For azetidine rings, the coupling constants between protons on the heterocyclic ring are particularly informative for determining stereochemistry. ipb.pt For example, trans isomers typically exhibit smaller J-coupling values compared to cis isomers. ipb.pt

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, which is indicative of its hybridization and bonding environment. nih.govchemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment. ipb.ptnih.gov

Table 2: Representative ¹H and ¹³C NMR Data for Azetidine Scaffolds

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | 2.0 - 4.0 | Multiplets | Protons on the azetidine ring |

| ¹H | 6.8 - 7.5 | Multiplets | Protons on the dimethoxyphenyl group |

| ¹H | 3.8 - 3.9 | Singlets | Protons of the methoxy (B1213986) groups |

| ¹³C | 45 - 65 | - | Carbons of the azetidine ring |

| ¹³C | 110 - 150 | - | Carbons of the dimethoxyphenyl ring |

| ¹³C | ~56 | - | Carbons of the methoxy groups |

This table provides typical chemical shift ranges for the key structural motifs in this compound based on data from similar structures. rsc.orgnih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Diastereomeric Ratio Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for assessing the purity of this compound. These techniques separate the compound of interest from impurities and can be used to determine the ratio of diastereomers if the molecule is chiral and synthesized as a mixture.

HPLC is widely used for the purity analysis of non-volatile and thermally sensitive compounds like many azetidine derivatives. google.com By employing a suitable stationary phase and mobile phase, impurities can be effectively separated and quantified. Chiral HPLC, using a chiral stationary phase, is specifically utilized to separate enantiomers and determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample. google.com

GC is another powerful technique for purity assessment, especially for volatile compounds. researchgate.net Similar to HPLC, GC can be coupled with a mass spectrometer (GC-MS) for the identification of separated components. researchgate.net The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its impurities.

Table 3: Example of HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table outlines a typical set of conditions for analyzing the purity of an organic compound by HPLC. google.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.govsoton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.

For chiral molecules like this compound, X-ray crystallography can unambiguously establish the absolute configuration of each stereocenter, which is crucial for understanding its biological activity. capes.gov.br The resulting crystal structure provides an unparalleled level of detail about the molecule's conformation and intermolecular interactions in the solid state. nih.gov

Table 4: Key Information Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides and the angles between them for the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Absolute Configuration | The R/S designation of each chiral center. |

This table summarizes the fundamental structural information that can be derived from a successful X-ray crystallographic analysis.

Future Directions and Emerging Research Avenues for 2 3,4 Dimethoxyphenyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional multi-step syntheses of azetidines are often challenged by harsh reaction conditions and limited functional group tolerance. rsc.org The development of novel and more sustainable synthetic routes is a key area of future research.

Recent advancements in synthetic methodologies applicable to 2-arylazetidines, including 2-(3,4-Dimethoxyphenyl)azetidine, focus on efficiency, sustainability, and the use of milder reaction conditions. Photochemical methods, for instance, have emerged as a powerful tool. The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, can be promoted by visible light using an Iridium(III) photocatalyst to synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.orgrsc.org This method is notable for its use of visible light, a renewable energy source, and its tolerance for a wide range of functional groups. rsc.orgrsc.org

Continuous flow synthesis is another promising avenue for the sustainable production of azetidine (B1206935) derivatives. acs.org This technology allows for better control over reaction parameters, improved safety, and easier scalability. For example, a continuous flow process has been developed for the generation and functionalization of lithiated azetidine intermediates at higher temperatures than in batch processes, utilizing an environmentally benign solvent. acs.org

Furthermore, methods involving transition-metal-free ring opening of azetidines with organotrifluoroborates under mild conditions are being explored. rsc.org Such strategies expand the toolkit for creating diverse azetidine structures. A one-pot synthesis of nitrogen-containing heterocycles using microwave irradiation in an aqueous medium also presents a simple and efficient cyclocondensation method. organic-chemistry.org

| Synthetic Method | Key Features | Sustainability Aspect |

| Aza-Paterno-Büchi Reaction | Visible-light-induced [2+2] photocycloaddition. rsc.orgrsc.org | Uses renewable energy (visible light). rsc.orgrsc.org |

| Continuous Flow Synthesis | Precise control of reaction parameters, enhanced safety. acs.org | Reduced waste, energy efficiency. acs.org |

| Microwave-Assisted Synthesis | Rapid and efficient cyclocondensation. organic-chemistry.org | Reduced reaction times and energy consumption. organic-chemistry.org |

| Transition-Metal-Free Ring Opening | Mild reaction conditions with organotrifluoroborates. rsc.org | Avoids the use of potentially toxic and expensive metal catalysts. rsc.org |

Exploration of New Chemical Reactivity and Transformation Pathways

The strained nature of the azetidine ring in this compound is a source of unique chemical reactivity. rsc.org Exploring new transformation pathways is crucial for expanding its utility as a synthetic intermediate.

Ring-opening reactions are a significant class of transformations for azetidines. magtech.com.cn The regioselectivity of these reactions is highly dependent on the substituents on the azetidine ring. magtech.com.cn For 2-arylazetidines, the C-N bond between the nitrogen and the aryl-substituted carbon is often more susceptible to cleavage due to the electronic effects of the aryl group. magtech.com.cnresearchgate.net This allows for the regioselective introduction of nucleophiles. For instance, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines has been achieved using both Brønsted and Lewis acids, with Cu(OTf)2 being particularly effective. nih.gov This transformation proceeds via a regiospecific SN2 nucleophilic attack at the C2 position of the azetidine ring. nih.gov

Photochemical methods are also being employed to unlock new reactivity. A "build and release" strategy combines photochemical cyclization to form an azetidinol (B8437883) intermediate, followed by a strain-releasing ring-opening reaction upon addition of an electrophile like an electron-deficient ketone or a boronic acid. beilstein-journals.orgnih.gov This approach enables the synthesis of complex molecules from simple precursors. beilstein-journals.orgnih.gov

The direct functionalization of the azetidine ring is another active area of research. nih.gov This includes direct and stereoselective C(sp3)–H functionalization and diastereoselective alkylation, which allow for the synthesis of more complex and densely functionalized azetidine derivatives. rsc.org

| Reaction Type | Description | Example |

| Ring-Opening Isomerization | Acid-catalyzed conversion of a substituted azetidine to another heterocyclic system. nih.gov | Isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines. nih.gov |

| Photochemical Build and Release | Photochemical cyclization followed by a strain-releasing ring-opening reaction. beilstein-journals.orgnih.gov | Formation of aminodioxolanes from photogenerated azetidinols. beilstein-journals.orgnih.gov |

| Direct C-H Functionalization | Introduction of new functional groups directly onto the azetidine ring. rsc.org | C(sp3)–H arylation of azetidines. rsc.org |

Advanced Computational Modeling for Structure-Reactivity Relationships

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of azetidine derivatives. mit.eduresearchgate.netacs.orgnih.govnih.govresearchgate.netmdpi.com

Computational studies can elucidate the factors governing the regioselectivity and stereoselectivity of reactions involving azetidines. acs.org For example, quantum chemical calculations have been used to explain the preference for the formation of the four-membered azetidine ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring in certain reactions. acs.org These studies have shown that the geometry of the transition state plays a crucial role in determining the reaction outcome. acs.org

Modeling can also be used to predict the reactivity of different substrates in synthetic reactions. mit.edu By calculating frontier orbital energies and other parameters, researchers can pre-screen potential reactants and reaction conditions, reducing the need for extensive experimental trial-and-error. mit.edu This approach has been successfully applied to predict the outcome of photocatalyzed azetidine syntheses. mit.edu

Furthermore, DFT calculations can provide insights into the electronic and structural properties of azetidine-containing molecules, which can be correlated with their observed reactivity and potential applications. researchgate.netnih.govnih.govresearchgate.net

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and selectivity. acs.org | Understanding the role of transition state geometry in ring formation. acs.org |

| Frontier Molecular Orbital Theory | Predicting reactivity and screening substrates. mit.edu | Identifying suitable reactants for photocatalyzed azetidine synthesis. mit.edu |

| Quantum Chemical Calculations | Investigating electronic and structural properties. researchgate.netnih.govnih.govresearchgate.net | Correlating structure with reactivity and potential applications. researchgate.netnih.govnih.govresearchgate.net |

Expanding the Scope of Azetidine-Based Scaffolds in Material Science and Chemical Biology (excluding clinical applications)

The unique properties of azetidines make them attractive scaffolds for applications in material science and as tools in chemical biology. nih.govrsc.orgacs.orgacs.orgacs.orgnih.govresearchgate.netchemscene.comnih.gov

In material science, the rigid structure of the azetidine ring can be exploited in the design of novel polymers and coordination complexes. rsc.org Azetidines can undergo ring-opening polymerization to form polyamines, which have potential applications in areas such as CO2 adsorption and materials templating. rsc.orgacs.orgacs.org The polymerization of azetidine can be initiated by strong acids, and the properties of the resulting poly(propylenimine) can be tuned by controlling the reaction conditions. acs.orgacs.org Azetidine derivatives can also serve as ligands in the construction of Metal-Organic Frameworks (MOFs), contributing to their stability and functionality. rsc.org

In chemical biology, azetidine-based scaffolds are being explored for the development of lead-like libraries for screening against biological targets. nih.govacs.orgnih.gov The synthesis of diverse collections of fused, bridged, and spirocyclic ring systems based on the azetidine core allows for the exploration of a wide range of chemical space. nih.govacs.orgnih.gov These libraries can be designed to have favorable physicochemical properties for use as chemical probes to investigate biological processes. nih.govacs.orgnih.gov The conformational properties of polymers containing azetidine residues, such as poly(L-azetidine-2-carboxylic acid), have also been studied computationally to understand their structural behavior. nih.gov

| Application Area | Role of Azetidine Scaffold | Examples |

| Material Science | Monomer for ring-opening polymerization, Ligand for MOFs. rsc.orgrsc.orgacs.orgacs.org | Poly(propylenimine) for CO2 capture, Azetidine-based MOFs. rsc.orgacs.orgacs.org |

| Chemical Biology | Core structure for diverse chemical libraries, Conformational constraint in peptides. nih.govacs.orgnih.govnih.gov | Fused, bridged, and spirocyclic azetidine libraries for screening, Poly(L-azetidine-2-carboxylic acid). nih.govacs.orgnih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.